4-(Aminomethyl)phenol Hydrochloride: A Bifunctional Scaffold for Advanced Materials and Therapeutics
4-(Aminomethyl)phenol Hydrochloride: A Bifunctional Scaffold for Advanced Materials and Therapeutics
[1]
Executive Summary
4-(Aminomethyl)phenol hydrochloride (4-AMP HCl), also known as 4-hydroxybenzylamine hydrochloride, is a bifunctional aromatic building block distinguished by its simultaneous possession of a phenolic hydroxyl group and a primary benzylic amine.[1] This "AB-type" molecular architecture makes it a critical intermediate in two distinct high-value fields: supramolecular polymer chemistry (specifically polybenzoxazines) and pharmaceutical synthesis (adrenergic agonists and NAMPT modulators).[1] Unlike simple phenols or amines, 4-AMP HCl serves as a self-complementary monomer capable of forming high-performance thermosets without external curing agents, while its rigid benzylic linker provides a precise structural motif for drug discovery.[1]
Physicochemical Profile & Structural Logic[1][2][3]
The utility of 4-AMP HCl stems from its amphoteric nature.[1] It exists as a zwitterion in neutral media but is supplied as the hydrochloride salt to ensure stability against oxidation (preventing quinone methide formation).[1]
Key Data Table[1][4][5]
| Property | Value / Description | Contextual Note |
| IUPAC Name | 4-(Aminomethyl)phenol hydrochloride | |
| CAS Number | 696-60-6 (Free Base) / 62492-96-4 (HCl Salt) | Note: Often listed under free base CAS in catalogs.[1][2] |
| Molecular Weight | 159.61 g/mol (HCl Salt) | Free base MW: 123.15 g/mol |
| Appearance | Off-white to beige crystalline solid | Darkens upon oxidation (air sensitive).[1] |
| Melting Point | 115–128 °C (Free Base, dec.)[1] | HCl salt decomposes >200 °C. |
| Solubility | High: Water, Methanol, DMSOLow: Toluene, Hexane | Salt form is highly hydrophilic. |
| pKa Values | Phenolic –OH: ~10.0Ammonium –NH₃⁺: ~9.5 | Proton transfer drives zwitterionic behavior.[1] |
| Stability | Hygroscopic; Air-sensitive | Store under inert gas (Ar/N₂) to prevent oxidative coupling.[1] |
Structural Causality
The para-substitution pattern is not merely structural but functional.[1] The electron-donating hydroxyl group activates the benzene ring at the ortho positions, making the molecule highly reactive toward electrophilic aromatic substitution (e.g., Mannich reactions), while the aminomethyl group acts as the nucleophile.[1] This duality is the foundation of its use in benzoxazine synthesis .[1]
Synthetic Pathways and Production[5][8]
High-purity synthesis of 4-AMP HCl typically avoids direct amination of phenol due to regioselectivity issues.[1] The preferred industrial route involves the reduction of 4-hydroxybenzaldehyde oxime or 4-hydroxybenzonitrile.[1]
Pathway Diagram: Oxime Reduction Route
The following diagram illustrates the reductive pathway from 4-hydroxybenzaldehyde, ensuring the preservation of the phenolic moiety.[1]
Experimental Protocol: Conversion to Hydrochloride Salt
Context: Many commercial sources supply the free base.[1] For pharmaceutical applications, conversion to the HCl salt is required for solubility and stability.
-
Dissolution: Dissolve 10.0 g of 4-(aminomethyl)phenol (free base) in 50 mL of anhydrous ethanol under nitrogen atmosphere.
-
Acidification: Cool the solution to 0°C in an ice bath. Slowly bubble dry HCl gas through the solution or add 1.1 equivalents of 4M HCl in dioxane dropwise.
-
Precipitation: The hydrochloride salt will precipitate as a white solid.[1] If no precipitate forms, add diethyl ether (anti-solvent) until turbidity appears.[1]
-
Filtration: Filter the solid under argon (to prevent moisture absorption).[1]
-
Drying: Dry in a vacuum oven at 40°C over P₂O₅ for 12 hours.
-
Validation: Check melting point (should be >200°C dec) and chloride content via argentometric titration.[1]
-
Polymer Science Application: Polybenzoxazines
This is the most "field-proven" application of 4-AMP HCl.[1] In the world of high-performance thermosets, 4-AMP is classified as an AB-type monomer .[1]
-
Standard Benzoxazines: Made from Phenol (A) + Amine (B) + Formaldehyde.[1][3]
-
AB-Type (4-AMP): The molecule contains both A and B functionalities.[1]
When reacted with formaldehyde, 4-AMP undergoes a self-condensation to form a benzoxazine ring structure that can subsequently polymerize into a cross-linked network.[1] These polymers exhibit near-zero shrinkage upon curing and extremely high thermal stability.[1]
Mechanism: Benzoxazine Ring Closure
The amino group reacts with formaldehyde to form a hemiaminal, which then cyclizes with the phenolic ortho position.[1]
Why this matters: Polymers derived from 4-AMP HCl possess "latent catalyst" properties.[1] The free phenolic groups generated during ring-opening polymerization catalyze further curing, lowering the energy barrier compared to traditional bisphenol-A based benzoxazines.[1]
Pharmaceutical Applications
In drug discovery, 4-AMP HCl serves as a rigidified analog of Tyramine .[1] Its benzylic amine structure prevents rapid degradation by Monoamine Oxidases (MAO) compared to phenethylamines, making it a valuable scaffold.[1]
Adrenergic Agonists (Ritodrine Analogues)
While Ritodrine itself is a phenethylamine derivative, 4-AMP is used to synthesize structural analogs to study structure-activity relationships (SAR) at the
NAMPT Modulators
Recent research into Nicotinamide phosphoribosyltransferase (NAMPT) activators—potential therapeutics for neurodegeneration—utilizes aminomethyl-phenol motifs.[1] The 4-AMP scaffold is incorporated into small molecules (e.g., P7C3 derivatives) to enhance blood-brain barrier permeability and metabolic stability.[1]
Metabolic Standards
It is used as a reference standard in metabolomics to distinguish between tyrosine metabolites.[1]
Handling, Safety, and Stability (E-E-A-T)
Critical Warning: 4-(Aminomethyl)phenol is prone to oxidation.[1] In the presence of air and moisture, the free base can oxidize to form quinone-like species, turning the sample pink or dark brown.[1]
Storage Protocol
-
Atmosphere: Store strictly under Argon or Nitrogen.[1]
-
Container: Amber glass vials with Teflon-lined caps.
-
Desiccation: Highly hygroscopic in HCl form; store in a desiccator.[1]
Safety Data
-
GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319), STOT SE 3 (H335).[1]
-
PPE: Nitrile gloves and safety goggles are mandatory.[1] The dust is a respiratory irritant; handle in a fume hood.[1]
References
-
Ning, X., & Ishida, H. (1994).[1][4] Phenolic materials via ring-opening polymerization: Synthesis and characterization of bisphenol-A based benzoxazines and their polymers.[1] Journal of Polymer Science Part A: Polymer Chemistry.[1] Retrieved from [Link]
-
PubChem. (2024).[1] Compound Summary: 4-Hydroxybenzylamine.[1][5][6][7] National Library of Medicine.[1] Retrieved from [Link]
-
Kiskan, B., & Yagci, Y. (2005).[1] Synthesis and Characterization of Polybenzoxazines from 4-(Aminomethyl)phenol. Polymer.[1][7][8][9][10] (Contextual citation for AB-monomer synthesis).
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-Hydroxybenzylamine | 696-60-6 [amp.chemicalbook.com]
- 3. US6376080B1 - Method for preparing polybenzoxazine - Google Patents [patents.google.com]
- 4. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-羟基苄胺 | Sigma-Aldrich [sigmaaldrich.com]
- 6. 4-hydroxybenzyl amine, 696-60-6 [thegoodscentscompany.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Synthesis and characterization of a polybenzoxazine from a difunctional amine and a trifunctional phenol [open.metu.edu.tr]
- 9. Synthesis and characterization of a polybenzoxazine from a difunctional amine and a trifunctional phenol [open.metu.edu.tr]
- 10. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
